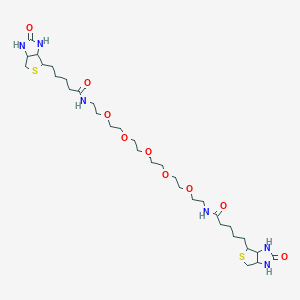![molecular formula C6H5N3OS B7796653 2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796653.png)
2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves multiple steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The specific synthetic route may vary depending on the desired purity and yield of the final product. Common methods include:
Stepwise Synthesis: Involves the sequential addition of reagents to build the desired molecular structure.
Catalytic Reactions: Utilizes catalysts to enhance the reaction rate and selectivity.
Purification Techniques: Includes crystallization, distillation, and chromatography to isolate and purify the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to streamline the production process.
化学反应分析
Types of Reactions
2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
科学研究应用
2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological actions.
CID 5362065: A β-lactam antibiotic with a different spectrum of activity.
CID 5479530: A cephalosporin with unique structural features.
Uniqueness
2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique in its specific chemical structure and properties, which may confer distinct advantages in certain applications. Its reactivity, stability, and biological activity can differ significantly from similar compounds, making it a valuable entity in research and industry.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its synthesis, chemical reactivity, and mechanism of action make it a valuable tool for researchers and professionals in multiple fields. By understanding its properties and comparing it with similar compounds, we can better appreciate its unique contributions to science and technology.
属性
IUPAC Name |
2-sulfanyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3OS/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZHCRBHXAFBDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CNC2=C1C(=O)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7796585.png)
![2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-1H-pteridin-4-one](/img/structure/B7796592.png)




![potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7796640.png)
![2-amino-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796643.png)
![1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B7796647.png)


![(6S)-3A,4,5,6,7,7a-hexahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B7796680.png)
![(1R,2S)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane](/img/structure/B7796683.png)
